molecular formula C13H13NO4 B1522449 Benzyl 3,5-dioxopiperidine-1-carboxylate CAS No. 1228631-19-3

Benzyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B1522449
CAS RN: 1228631-19-3
M. Wt: 247.25 g/mol
InChI Key: LWXKJIHFJCWJGM-UHFFFAOYSA-N
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Description

Benzyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-19-3 . It has a molecular weight of 247.25 . The IUPAC name for this compound is benzyl 3,5-dioxo-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Benzyl 3,5-dioxopiperidine-1-carboxylate is 1S/C13H13NO4/c15-11-6-12 (16)8-14 (7-11)13 (17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 3,5-dioxopiperidine-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

Benzyl 3,5-dioxopiperidine-1-carboxylate is a valuable building block in organic synthesis. Its structure allows for the introduction of the piperidine moiety into larger molecules, which is particularly useful in the synthesis of complex pharmaceuticals. The compound can undergo various chemical reactions, including nucleophilic substitutions and eliminations, to yield a diverse range of products .

Medicinal Chemistry

In medicinal chemistry, Benzyl 3,5-dioxopiperidine-1-carboxylate serves as a precursor for the development of potential therapeutic agents. Its piperidine ring is a common feature in many drugs, and modifications to this core structure can lead to the discovery of new pharmacologically active compounds .

Chemical Engineering

Chemical engineers utilize Benzyl 3,5-dioxopiperidine-1-carboxylate in process development and optimization. Its stable nature under various conditions makes it an excellent candidate for studying reaction kinetics and developing scalable synthetic routes for industrial applications .

Pharmaceutical Research

This compound is extensively used in pharmaceutical research for drug design and discovery. It is often employed in high-throughput screening assays to identify compounds with desirable biological activities. The versatility of Benzyl 3,5-dioxopiperidine-1-carboxylate allows researchers to generate libraries of analogs for structure-activity relationship (SAR) studies .

Materials Science

In the field of materials science, Benzyl 3,5-dioxopiperidine-1-carboxylate can be used to synthesize novel polymers and materials. Its ability to react with various functional groups enables the creation of materials with specific properties, such as increased durability or enhanced electrical conductivity .

Analytical Chemistry

Analytical chemists may use Benzyl 3,5-dioxopiperidine-1-carboxylate as a standard or reagent in chromatographic methods. Its distinct chemical signature allows for its use as a reference compound in methods such as HPLC and LC-MS, aiding in the identification and quantification of complex mixtures .

Safety and Hazard Analysis

The compound’s safety profile and associated hazards are critical for handling and storage in research settings. Understanding its toxicological data and environmental impact is essential for maintaining laboratory safety and complying with regulatory standards .

Educational Purposes

Lastly, Benzyl 3,5-dioxopiperidine-1-carboxylate is used in academic institutions for educational purposes. It provides a practical example for teaching various concepts in organic chemistry and chemical engineering, from synthetic strategies to reaction mechanisms .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

benzyl 3,5-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXKJIHFJCWJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246629
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,5-dioxopiperidine-1-carboxylate

CAS RN

1228631-19-3
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228631-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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